[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
Description
[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine is a substituted imidazo[1,2-a]pyridine derivative featuring a 4-methylphenyl group at position 2 and a primary methanamine group at position 3 of the heterocyclic core (Figure 1). This compound serves as a scaffold for antimicrobial agents, as demonstrated by its conversion into Schiff base derivatives and subsequent reduction to secondary amines . Its synthesis typically involves condensation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with amines, followed by sodium borohydride reduction to yield the methanamine derivative .
Properties
IUPAC Name |
[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-5-7-12(8-6-11)15-13(10-16)18-9-3-2-4-14(18)17-15/h2-9H,10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWYYMGWWHLTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, are known to interact with γ-aminobutyric acid (gaba) receptors.
Biochemical Pathways
It can be inferred from related compounds that it may influence the gabaergic system, which plays a crucial role in neuronal excitability and muscle tone.
Biological Activity
The compound [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine, often referred to in scientific literature as a derivative of imidazo[1,2-a]pyridine, has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C14H12N2
- Molecular Weight : 212.26 g/mol
- CAS Number : 3051122
Imidazo[1,2-a]pyridines have been studied for their role as inhibitors in various biological pathways. The specific compound has shown promising activity in inhibiting certain enzymes and pathways associated with cancer and infectious diseases.
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer activities. For example, compounds similar to [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine have been shown to inhibit cell proliferation in various cancer cell lines.
- IC50 Values :
Enzyme Inhibition
The compound has demonstrated the ability to inhibit specific enzymes involved in cancer progression and metastasis. Notably, it has shown significant inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in tumor invasion and metastasis.
Case Studies
-
Study on MDA-MB-231 Cells :
- A study conducted on MDA-MB-231 triple-negative breast cancer cells revealed that treatment with imidazo[1,2-a]pyridine derivatives led to a marked reduction in cell viability and induced apoptosis.
- The compound exhibited a selectivity index favoring cancer cells over non-cancerous cells by nearly 20-fold .
-
In Vivo Studies :
- In vivo experiments involving BALB/c nude mice injected with MDA-MB-231 cells showed that the administration of the compound significantly inhibited lung metastasis compared to controls.
- The pharmacodynamic effects were measured by evaluating metastatic nodule formation and overall survival rates in treated versus untreated groups .
Pharmacokinetics
The pharmacokinetic profile of related compounds has been assessed, showing favorable absorption and distribution characteristics:
- Oral Bioavailability : Approximately 31.8% after administration.
- Clearance Rate : 82.7 mL/h/kg following intravenous administration, indicating a moderate clearance rate that may necessitate careful dosing strategies in therapeutic applications .
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Modifications and Key Derivatives
The imidazo[1,2-a]pyridine core allows diverse substitutions that modulate pharmacological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Key Analogs
| Compound Name | Substituents (Position) | Functional Group Modifications | Key References |
|---|---|---|---|
| [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine | 2: 4-methylphenyl; 3: -CH2NH2 | Primary amine | |
| N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine | 2: 4-methylphenyl; 3: -CH2N(CH3)2 | Tertiary amine (dimethylated) | |
| 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine derivatives | 2: 4-fluorophenyl; 3: -CH2NR1R2 | Varied amine substituents (e.g., isopropyl, morpholinyl) | |
| [2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol | 2: 4-chlorophenyl; 3: -CH2OH | Hydroxymethyl group | |
| 4-{7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine | 2: 4-fluorophenyl; 7: -CH2N(CH3)2; 3: pyrimidin-2-amine | Dual functionalization (amine + pyrimidine) | |
| Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetate | 2: 4-methylphenyl; 3: -COOEt | Ester-linked oxoacetate |
Key Observations :
- Aromatic Ring Substitutions : Electron-withdrawing groups (e.g., 4-fluorophenyl , 4-chlorophenyl ) enhance binding to hydrophobic pockets in target proteins, while electron-donating groups (e.g., 4-methylphenyl ) improve metabolic stability.
- Amine Group Modifications : Tertiary amines (e.g., dimethylated derivatives ) exhibit increased lipophilicity and blood-brain barrier penetration compared to primary amines. Hydroxymethyl groups (e.g., ) may reduce cytotoxicity but limit membrane permeability.
Key Findings :
- Antimicrobial Activity : Schiff base derivatives of the target compound show moderate activity against Gram-positive bacteria, likely due to membrane disruption .
- Antifungal Activity : Fluorophenyl derivatives with morpholine substituents demonstrate improved antifungal efficacy, possibly via ergosterol biosynthesis inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
